

# An In-depth Technical Guide to 3-Bromo-2-methylpyridine

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## Compound of Interest

Compound Name: 3-Bromo-2-methylpyridine

Cat. No.: B185296

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CAS Number: 38749-79-0

## Introduction

**3-Bromo-2-methylpyridine**, also known as 3-bromo-2-picoline, is a heterocyclic organic compound with the CAS number 38749-79-0.<sup>[1][2]</sup> It is a substituted pyridine derivative that serves as a crucial and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.<sup>[3][4]</sup> The molecular structure, featuring an electron-deficient pyridine ring activated by a methyl group and possessing a reactive bromine atom, allows it to participate in a wide array of chemical transformations.<sup>[3]</sup> The bromine atom acts as an excellent leaving group and is particularly amenable to modern transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.<sup>[3][5]</sup> This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Data

The fundamental properties of **3-Bromo-2-methylpyridine** are summarized below. It is typically an oily free base at room temperature, though it is also available as a more stable, crystalline hydrochloride salt (CAS 777944-57-7) to improve handling and solubility in polar protic solvents.<sup>[5]</sup>

## Physicochemical Properties

Property	Value	Source
CAS Number	38749-79-0	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	172.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Colorless oil or solid	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Density	1.495 g/mL at 25 °C	<a href="#">[7]</a> <a href="#">[8]</a>
Refractive Index (n <sub>20/D</sub> )	1.5604	<a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	78.9 °C (174.0 °F) - closed cup	<a href="#">[8]</a>
XLogP3	1.9	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Bromo-2-methylpyridine**.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ: 2.67 (3H, s), 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), 8.40-8.44 (1H, m). [\[10\]](#)[\[11\]](#)
- Other Spectroscopic Data: <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are also available through various chemical data providers.[\[12\]](#) Common fragmentation pathways in mass spectrometry involve the loss of a bromine atom or HBr.[\[5\]](#)

## Synthesis and Purification

Several synthetic routes to **3-Bromo-2-methylpyridine** have been established, each with distinct advantages and challenges.

## Synthesis Routes

- Direct Bromination of 2-Methylpyridine: This is a common approach involving the electrophilic substitution of 2-methylpyridine (2-picoline). The reaction is often challenged by the directing effects of the methyl group and the pyridine nitrogen, which can lead to a mixture of isomers, necessitating careful purification.[\[3\]](#)[\[5\]](#)

- **Via Nitropyridine Intermediates:** A more regioselective method starts with 2-chloro-3-nitropyridine. This multi-step process involves the formation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target bromide.[5]
- **From Dibrominated Precursors:** Another strategy utilizes a bromine/lithium exchange on 2,3-dibromopyridine. Treatment with n-butyllithium at low temperatures results in a preferential lithium-halogen exchange at the 2-position. The resulting lithiated intermediate is then quenched with a methylating agent like methyl iodide to yield **3-bromo-2-methylpyridine**.[5]

## Experimental Protocol: Direct Bromination of 2-Methylpyridine

The following protocol is based on a representative procedure for the direct bromination of 2-methylpyridine.[10][11]

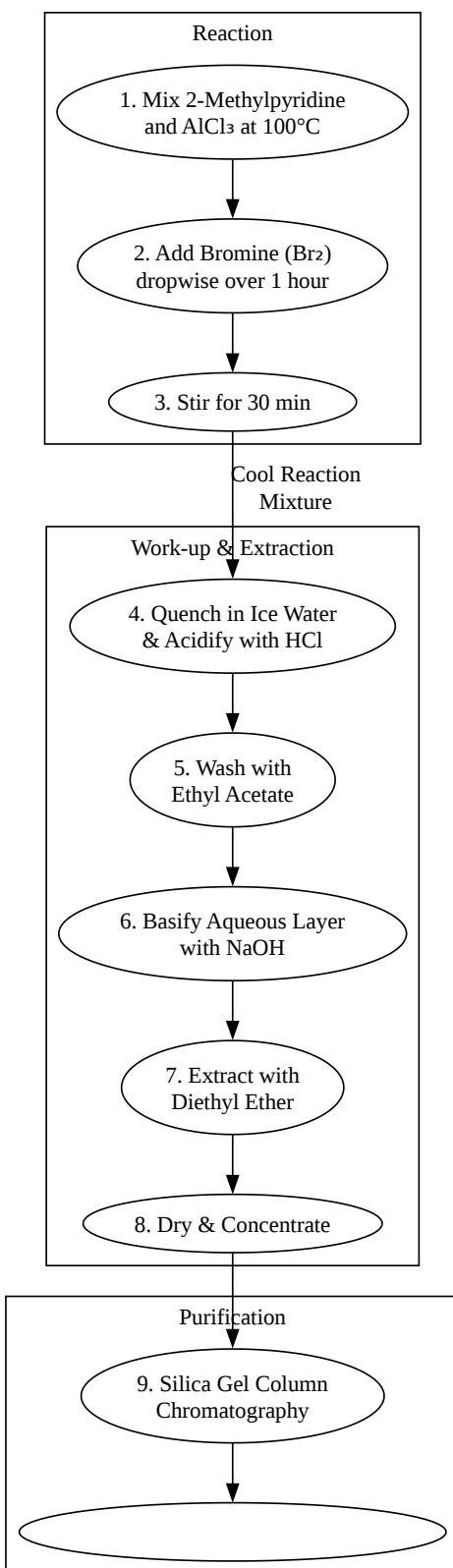
### Materials:

- 2-Methylpyridine (2-picoline)
- Aluminum chloride ( $\text{AlCl}_3$ )
- Bromine ( $\text{Br}_2$ )
- Concentrated hydrochloric acid (HCl)
- 8 M Sodium hydroxide (NaOH) solution
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

### Procedure:

- **Reaction Setup:** In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g). Stir the resulting mixture at 100°C.[10][11]

- Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour. Continue stirring the mixture for an additional 30 minutes.[10][11]
- Work-up: After cooling, carefully pour the reaction mixture into ice water. Acidify the mixture by adding concentrated hydrochloric acid.[10][11]
- Extraction & Neutralization: Wash the acidified solution with ethyl acetate to remove non-basic impurities. Basify the remaining aqueous layer with an 8 M aqueous sodium hydroxide solution.[10][11]
- Final Extraction: Extract the product from the basified aqueous layer using diethyl ether. Wash the combined organic extracts with saturated brine.[10][11]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[10][11]
- Purification: Purify the resulting residue (a colorless oil) by silica gel column chromatography, eluting with a hexane-diethyl ether mixture (e.g., 10:1 ratio), to yield the final product.[10][11]

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Caption: General workflow for the synthesis and purification of **3-Bromo-2-methylpyridine**.

## Purification Challenges

The direct bromination of 2-methylpyridine can produce a mixture of isomers, such as 2-methyl-5-bromopyridine and **3-bromo-2-methylpyridine**. These isomers may have very close boiling points, making separation by traditional distillation difficult. Therefore, high-performance liquid chromatography (HPLC) or column chromatography with a suitable mobile phase (e.g., petroleum ether and ether) is often employed for effective separation and purification on a laboratory scale.<sup>[4]</sup>

## Chemical Reactivity and Applications

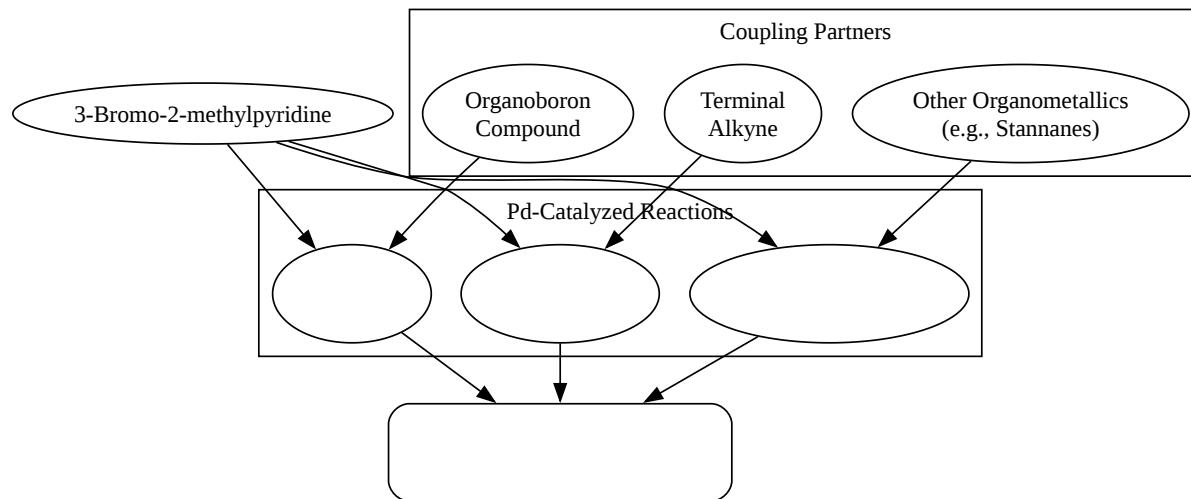
The reactivity of **3-Bromo-2-methylpyridine** is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing more complex molecules.<sup>[5]</sup>

## Key Reactions: Palladium-Catalyzed Cross-Coupling

**3-Bromo-2-methylpyridine** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[3]</sup>

- Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters) to form biaryl structures.<sup>[3][5]</sup> This reaction is widely used in the synthesis of pharmaceuticals.
- Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities into the pyridine ring.<sup>[5]</sup>
- Stille Coupling: Reacts with organostannanes.<sup>[3]</sup>
- Heck Reaction: Couples with alkenes.<sup>[3]</sup>

These reactions are instrumental in building the molecular scaffolds required in drug discovery and materials science.<sup>[3][5]</sup>



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Caption: **3-Bromo-2-methylpyridine** as a key intermediate in cross-coupling reactions.

## Applications in Research and Development

**3-Bromo-2-methylpyridine** is a valuable building block in several areas:

- Pharmaceuticals: It is used in the synthesis of various bioactive molecules and drug candidates.<sup>[4]</sup> Medicinal chemists use it to introduce a functionalized pyridine moiety into target molecules to modulate their pharmacokinetic and pharmacodynamic properties.<sup>[3]</sup> It has been employed in the development of drugs targeting inflammation, pain, and certain cancers.<sup>[3]</sup> One study identified it as a potential inhibitor of the cannabinoid type 1 receptor.<sup>[2]</sup>
- Agrochemicals: The compound serves as a precursor in the synthesis of novel pesticides and herbicides.<sup>[3][13]</sup>

- Organic Synthesis: Beyond cross-coupling, it can be converted to other useful intermediates, such as the corresponding pyridine carboxaldehyde via peroxide-initiated NBS gem-dibromination followed by hydrolysis.[7][8][11]

## Safety and Handling

**3-Bromo-2-methylpyridine** is considered a hazardous chemical and requires careful handling. [14]

## GHS Hazard Classification

Hazard Class	Category	Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[1] [15]
Serious Eye Damage/Irritation	1 / 2	H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1][15]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation[16]

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[14][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[14]
- Handling: Use only in a well-ventilated area or outdoors.[6][14] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[6][14] Keep away from heat, sparks, and open flames.[14]
- Storage: Store in a cool, well-ventilated place.[6][14] Keep the container tightly closed and store locked up.[14][16] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[17]

- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][14]
  - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
  - Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6][14]
  - Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][14]
- Fire Fighting: Use CO<sub>2</sub>, dry chemical, or foam for extinction.[14]

## Conclusion

**3-Bromo-2-methylpyridine** is a cornerstone intermediate for synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of a diverse range of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing novel and impactful chemical entities.

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